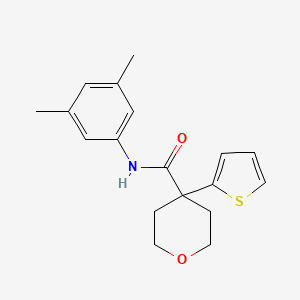
N-(3,5-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,5-Dimethylphenyl)thiourea” is a compound that has been mentioned in the literature . It’s a product of Thermo Scientific and is used in laboratory settings .
Synthesis Analysis
The synthesis of related compounds involves reactions of β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .
Molecular Structure Analysis
While specific molecular structure analysis for “N-(3,5-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide” was not found, a related compound “3-[N-Acetyl(3,5-dimethylphenyl)amino]-5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}tropone” was synthesized and its structure was established by single crystal X-ray diffraction .
Chemical Reactions Analysis
The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1 H)pyridones .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(3,5-Dimethylphenyl)thiourea” were found. It has a molecular weight of 180.27 g/mol .
科学的研究の応用
Synthesis and Crystal Structure Analysis : Research on similar compounds, like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, demonstrates the focus on synthesis methods and crystal structure determination, which is crucial for understanding the compound's properties and potential applications (Prabhuswamy et al., 2016).
Antimicrobial Evaluation and Docking Studies : Compounds like 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides have been synthesized and evaluated for their antimicrobial properties. Such studies are crucial for discovering new drugs and treatments (Talupur et al., 2021).
Antibacterial and Antifungal Activities : Research on N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and N-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamides shows their potential antibacterial and antifungal properties, highlighting the importance of such compounds in developing new antimicrobial agents (Sowmya et al., 2018).
Immunosuppressive Applications : Studies have also explored the synthesis of compounds like 2-[4-(1,1-Dimethylethyl)phenyl]thiophene and their derivatives, revealing their potential use as immunosuppressive agents. This research is significant for the development of new treatments for immune-related disorders (Axton et al., 1992).
Antimycobacterial Activity : Compounds such as N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides have been tested for their antimycobacterial activity, suggesting potential use in treating tuberculosis and related infections (Goněc et al., 2016).
Anticancer Activity : Thiophene-carboxamide analogues have been synthesized and evaluated for their antibacterial properties and potential anticancer activities, indicating the compound's relevance in cancer research (J.d et al., 2015).
Safety and Hazards
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-10-14(2)12-15(11-13)19-17(20)18(5-7-21-8-6-18)16-4-3-9-22-16/h3-4,9-12H,5-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDIUTVPBIKIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2628457.png)
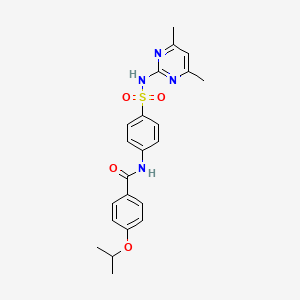
![N-({[2,3'-bipyridine]-3-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2628462.png)
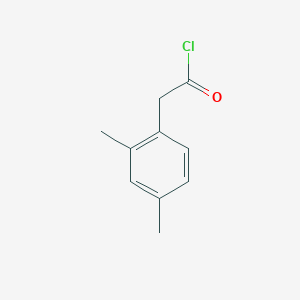
![2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2628469.png)

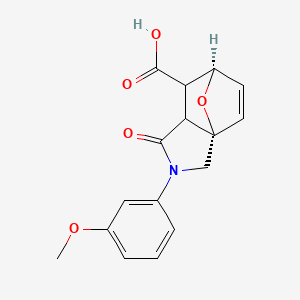
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-dichlorophenyl)sulfanyl]propanamide](/img/structure/B2628472.png)

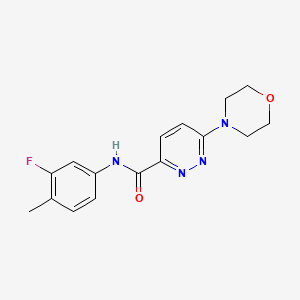
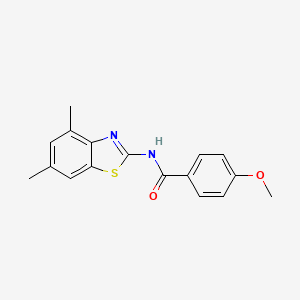
![1-(3,4-Dimethylphenyl)-4-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2628476.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2628478.png)
![2-(5-Bromothiophene-2-carboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2628479.png)
